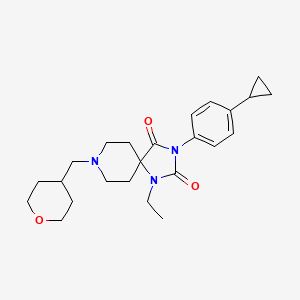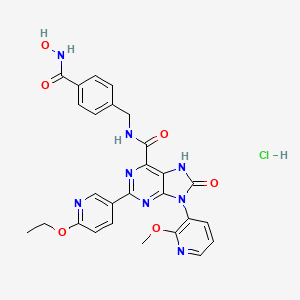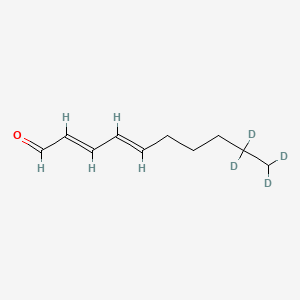
Egfr/cdk2-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Egfr/cdk2-IN-2 is a compound that targets both the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). This dual inhibition is significant in cancer research, as both EGFR and CDK2 play crucial roles in cell proliferation and survival. Aberrant activation of these pathways is commonly observed in various cancers, making this compound a promising candidate for anticancer therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/cdk2-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the core structure: This involves the synthesis of a heterocyclic core, which is a common feature in kinase inhibitors.
Functionalization: Introduction of functional groups that enhance the compound’s ability to inhibit EGFR and CDK2.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesis platforms and large-scale reactors. Reaction conditions such as temperature, pressure, and solvent choice would be optimized to ensure consistent quality and high yield .
化学反応の分析
Types of Reactions
Egfr/cdk2-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, which can alter its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can also affect its activity.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation might yield a more active form of the compound, while reduction could deactivate it. Substitution reactions can introduce new functional groups that enhance the compound’s selectivity and potency .
科学的研究の応用
Egfr/cdk2-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Helps in understanding the role of EGFR and CDK2 in cell cycle regulation and cancer progression.
Medicine: Potential therapeutic agent for treating cancers that exhibit overactivation of EGFR and CDK2 pathways.
Industry: Could be used in the development of new anticancer drugs and in high-throughput screening assays to identify other potential kinase inhibitors
作用機序
Egfr/cdk2-IN-2 exerts its effects by inhibiting the activity of both EGFR and CDK2. EGFR is a receptor tyrosine kinase that, when activated, triggers a cascade of downstream signaling pathways involved in cell proliferation and survival. CDK2 is a cyclin-dependent kinase that regulates the cell cycle. By inhibiting both targets, this compound disrupts these critical pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cinnamamide-chalcone derivatives: These compounds also inhibit CDK2 and have shown promise in anticancer research.
Anti-EGFR antibody-drug conjugates: These are designed to target EGFR-expressing cells and deliver cytotoxic agents specifically to cancer cells.
Uniqueness
Egfr/cdk2-IN-2 is unique in its dual inhibition of both EGFR and CDK2, which allows for a more comprehensive disruption of cancer cell signaling pathways compared to compounds that target only one of these kinases. This dual targeting can potentially lead to more effective anticancer therapies with reduced resistance .
特性
分子式 |
C49H32N12O2S2 |
|---|---|
分子量 |
885.0 g/mol |
IUPAC名 |
[3-[3-[[6-[4-(naphthalene-2-carbonyl)-1-phenylpyrazol-3-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]-1-phenylpyrazol-4-yl]-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C49H32N12O2S2/c62-46(34-21-19-30-11-7-9-13-32(30)23-34)38-26-58(36-15-3-1-4-16-36)56-44(38)40-28-64-48-52-50-42(60(48)54-40)25-43-51-53-49-61(43)55-41(29-65-49)45-39(27-59(57-45)37-17-5-2-6-18-37)47(63)35-22-20-31-12-8-10-14-33(31)24-35/h1-24,26-27H,25,28-29H2 |
InChIキー |
WDZGPEAXLWZUHU-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN2C(=NN=C2S1)CC3=NN=C4N3N=C(CS4)C5=NN(C=C5C(=O)C6=CC7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=NN(C=C9C(=O)C1=CC2=CC=CC=C2C=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


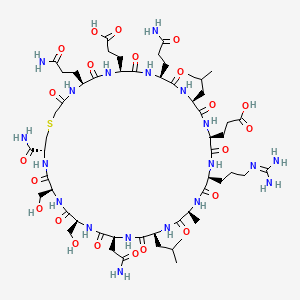
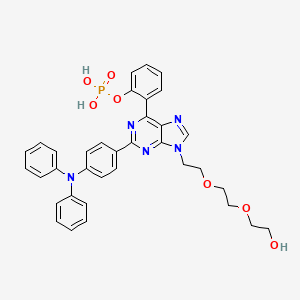
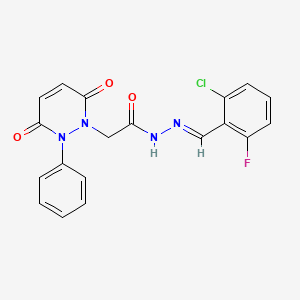
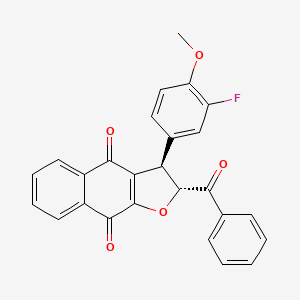
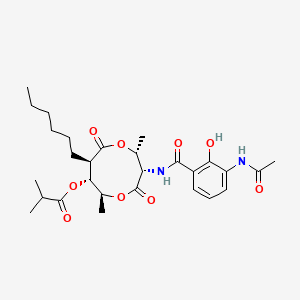
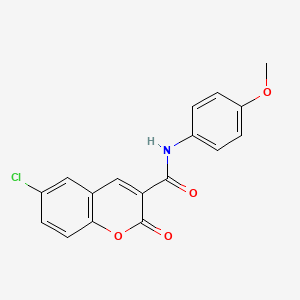
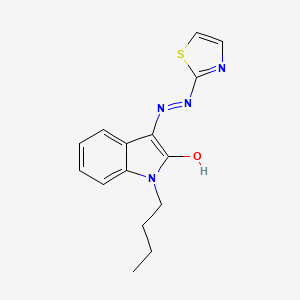
![(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
![rel-2-[4-[(2S)-2-[[(2S)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]propyl]phenoxy]acetic acid](/img/structure/B12377262.png)
![N-cyclopropyl-3-[4-[4-(2,3-dihydroxypropoxy)benzoyl]phenyl]-4-methylbenzamide](/img/structure/B12377266.png)
